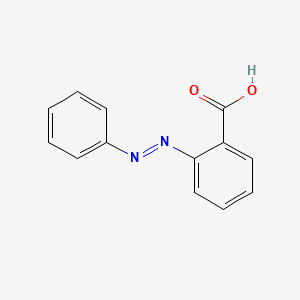

2-(Phenylazo)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3682-56-2 |

|---|---|

Molecular Formula |

C13H10N2O2 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-phenyldiazenylbenzoic acid |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,(H,16,17) |

InChI Key |

UVOKEWIIBKIDIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylazo Benzoic Acid and Its Derivatives

Diazotization and Azo Coupling Reactions for Ortho-Substituted Azo Compounds

The classical and most prevalent method for the synthesis of 2-(phenylazo)benzoic acid involves the diazotization of an aromatic amine followed by an azo coupling reaction. ontosight.aiwikipedia.org This two-step process is a versatile tool for the formation of the characteristic -N=N- azo linkage.

Regioselective Synthesis Strategies for this compound

The regioselectivity of the azo coupling reaction is of paramount importance in the synthesis of this compound, as it dictates the final substitution pattern of the product. The diazonium salt, being an electrophile, preferentially attacks the electron-rich aromatic ring of the coupling partner. wikipedia.org In the case of benzoic acid, the carboxylic acid group is a meta-directing deactivator. However, the reaction conditions can be tuned to favor ortho-substitution.

The position of the azo group relative to the carboxylic acid significantly influences the compound's properties. For instance, the ortho-isomer, this compound, exhibits distinct characteristics compared to its meta and para counterparts. The synthesis of the ortho-isomer is typically achieved by the diazotization of aniline (B41778) and subsequent coupling with salicylic (B10762653) acid (2-hydroxybenzoic acid), followed by the removal of the hydroxyl group. A more direct approach involves the diazotization of anthranilic acid (2-aminobenzoic acid) and coupling with a suitable aromatic partner. tandfonline.com The choice of coupling partner and reaction conditions are critical for achieving high regioselectivity. For example, coupling with phenols or anilines generally occurs at the para-position to the activating group. jove.comwalshmedicalmedia.com If the para-position is blocked, ortho-coupling becomes the favored pathway. jove.com

Directed ortho-metalation presents an alternative strategy for achieving regioselective synthesis. This method involves the deprotonation of a substituted aromatic ring at the position ortho to a directing group, followed by reaction with an electrophile. organic-chemistry.org While not a direct azo coupling, this technique can be employed to introduce substituents at the desired ortho-position on the benzoic acid ring prior to or after the formation of the azo linkage.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, pH, and the nature of the solvent.

Temperature: Diazotization reactions are typically carried out at low temperatures, between 0 and 5°C, to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. mdpi.com

pH: The pH of the reaction medium is a critical factor in azo coupling. For coupling with phenols, slightly alkaline conditions (pH > 7.5) are optimal as they favor the formation of the more reactive phenoxide ion. jove.comlibretexts.org Conversely, for coupling with anilines, the reaction is best performed in a slightly acidic medium (pH 5-7). jove.com The pH must be carefully controlled, as excessively high pH can lead to the formation of unreactive diazohydroxides. jove.com

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the diazonium salt. Aqueous media are commonly used, but organic solvents or solvent mixtures can also be employed to improve the solubility of hydrophobic starting materials. nih.gov

| Parameter | Optimal Condition | Rationale |

| Temperature | 0-5°C | Stabilizes the diazonium salt. mdpi.com |

| pH (for phenol (B47542) coupling) | > 7.5 | Favors formation of reactive phenoxide ion. jove.comlibretexts.org |

| pH (for aniline coupling) | 5-7 | Optimizes concentration of the arenediazonium ion. jove.com |

| Solvent | Aqueous or organic | Depends on reactant solubility. nih.gov |

Palladium-Catalyzed Coupling Approaches in Azo Compound Synthesis

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional methods for the synthesis of azo compounds. These methods offer several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. d-nb.infonih.gov

One notable approach involves the palladium-catalyzed coupling of aryl halides with aryl diazenes masked with a silyl (B83357) group. d-nb.info This C(sp²)–N(sp²) cross-coupling strategy allows for the predictable synthesis of a wide range of non-symmetric azoarenes with excellent functional group tolerance. d-nb.info The reaction typically employs a palladium catalyst, such as (dppf)PdCl₂, and a base, like cesium carbonate, in a solvent such as toluene (B28343). researchgate.net Another palladium-mediated method facilitates the direct synthesis of aromatic azo compounds from anilines under base-free and solvent-free conditions, using copper acetate (B1210297) as a co-catalyst. doaj.org

Palladium catalysis can also be utilized for the regioselective functionalization of pre-formed azo compounds. For example, palladium-catalyzed halogenation of aromatic azo compounds can be achieved with high ortho-selectivity. researchgate.net This allows for the introduction of bromo or iodo substituents specifically at the position ortho to the azo group.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a wide array of derivatives with tailored properties. Chemical modifications can be introduced at various positions, most notably at the carboxylic acid moiety and on the aromatic rings.

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of esters, amides, and other functional derivatives. nih.gov For instance, the carboxylic acid can be converted to its corresponding acid chloride, which can then be reacted with a variety of nucleophiles, such as alcohols or amines, to yield esters and amides, respectively.

The synthesis of organotin(IV) complexes of this compound derivatives has also been reported. tandfonline.commdpi.com These complexes are formed by reacting the azo-carboxylic acid with an appropriate alkyltin(IV) precursor. mdpi.com Such modifications can lead to the formation of macrocyclic structures with interesting coordination chemistry. mdpi.com

Influence of Substituents on Synthetic Pathways and Product Isolation

The presence of substituents on the aromatic rings of the this compound scaffold can significantly influence both the synthetic pathway and the ease of product isolation. Electron-donating groups on the coupling partner's ring generally accelerate the azo coupling reaction, while electron-withdrawing groups have the opposite effect. chemrxiv.org

The nature and position of substituents also affect the physicochemical properties of the resulting azo compounds, such as their color, solubility, and thermal stability. bohrium.com For example, the introduction of a sulfonic acid group can increase water solubility, whereas alkyl chains can enhance lipid solubility. These properties, in turn, impact the choice of purification methods. For instance, highly polar derivatives may be amenable to recrystallization from aqueous solutions, while nonpolar derivatives might require chromatographic techniques for purification.

Comprehensive Spectroscopic and Structural Elucidation of 2 Phenylazo Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. In the study of 2-(phenylazo)benzoic acid and its derivatives, ¹H, ¹³C, and advanced multinuclear NMR techniques are invaluable for elucidating their molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of this compound and related compounds reveals characteristic signals for the aromatic protons. Generally, the aromatic protons of the phenyl and benzoic acid rings resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the azo group (-N=N-) and the carboxylic acid group (-COOH), as well as their relative positions on the aromatic rings.

For instance, in a related compound, 4-(phenylazo)benzoic acid, the aromatic protons appear as multiplets in the δ 7.2–8.1 ppm range. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a much lower field, for example, around δ 13.34 ppm in DMSO-d₆ for 3-(phenylazo)benzoic acid. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, confirming the molecular structure. The absence of extraneous peaks is a key indicator of the compound's purity.

In a study of 2-phenoxybenzoic acid, a structurally related compound, the aromatic protons were observed as multiplets between δ 6.885 and 8.133 ppm in CDCl₃. chemicalbook.com The carboxylic acid proton was found at δ 11 ppm. chemicalbook.com While not directly this compound, this data provides a useful comparison for the expected chemical shifts of the benzoic acid moiety.

Table 1: Representative ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| 3-(Phenylazo)benzoic acid | DMSO-d₆ | 13.34 | Carboxylic proton |

| 7.0-8.5 | Aromatic protons | ||

| 4-(Phenylazo)benzoic acid | - | 7.2-8.1 | Aromatic protons |

| 2-Phenoxybenzoic acid chemicalbook.com | CDCl₃ | 11 | Carboxylic proton |

| 6.885-8.133 | Aromatic protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The aromatic carbons of the benzene (B151609) rings usually appear in the range of 110-160 ppm. oregonstate.edu The carbon atoms directly attached to the azo group and the carboxylic acid group will have distinct chemical shifts compared to the other aromatic carbons. Due to the asymmetry of the this compound molecule, all carbon atoms in the benzoic acid ring are expected to be chemically non-equivalent. Similarly, the carbon atoms in the phenyl ring will also exhibit distinct signals, with the possibility of some equivalences depending on the rotation around the C-N bond.

For example, in a series of substituted benzoic acid derivatives, the carboxyl carbon signal was observed in the range of 165.5 to 166.8 ppm. rsc.org The aromatic carbons resonated between 96.6 and 160.1 ppm. rsc.org In a study on 2-phenoxybenzoic acid, the carboxylic carbon appeared at 169.8 ppm, and the aromatic carbons were observed between 117.8 and 156.9 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| Substituted Benzoic Acid Derivative rsc.org | CDCl₃ | 166.8 | Carboxyl Carbon |

| 96.6-160.1 | Aromatic Carbons | ||

| 2-Phenoxybenzoic acid chemicalbook.com | - | 169.8 | Carboxyl Carbon |

| 117.8-156.9 | Aromatic Carbons |

Advanced Multinuclear NMR Studies of Metal Complexes (e.g., ¹¹⁹Sn NMR)

When this compound acts as a ligand to form metal complexes, particularly with metals like tin, advanced multinuclear NMR techniques such as ¹¹⁹Sn NMR become crucial for structural elucidation. mdpi.comdntb.gov.uaresearchgate.net The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. ijcce.ac.irijcce.ac.ir

For instance, in diorganotin(IV) complexes of a related ligand, 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid, the coordination geometry of the complexes in solution was determined to be tetrahedral based on their ¹¹⁹Sn NMR chemical shifts, which fell within the range of -60 to +200 ppm. ijcce.ac.ir The presence of two distinct resonance peaks in the ¹¹⁹Sn NMR spectra of these complexes indicated the existence of two tin centers in different chemical environments. ijcce.ac.ir

In a study of organotin(IV) complexes with 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid, the ¹¹⁹Sn NMR chemical shifts were used to determine the geometry around the tin centers in the solution state. mdpi.comdntb.gov.ua For example, a ¹¹⁹Sn NMR signal at +115.98 ppm was indicative of a four-coordinate quasi-tetrahedral geometry around the tin center. mdpi.com The coupling constants, such as ¹J(¹¹⁹Sn-¹³C), also provide valuable information about the coordination environment of the tin atom. mdpi.com

Table 3: ¹¹⁹Sn NMR Data for Organotin(IV) Complexes of Related Azo-Carboxylic Acids

| Complex Type | Ligand | Solvent | ¹¹⁹Sn Chemical Shift (δ ppm) | Inferred Geometry in Solution |

| Diorganotin(IV) ijcce.ac.ir | 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid | CDCl₃ | 137.24, 116.16 (dimethyltin) | Tetrahedral |

| 116.32, 106.42 (dibutyltin) | Tetrahedral | |||

| Organotin(IV) mdpi.com | 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | CDCl₃ | +115.98 | Tetrahedral |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is a key technique for investigating the electronic properties of molecules containing chromophores. The azo group (-N=N-) in this compound is a strong chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum.

Elucidation of Electronic Absorption Characteristics of the Azo Chromophore

The electronic spectrum of azo compounds is characterized by two main absorption bands: a high-intensity band in the UV region and a lower-intensity band in the visible region. The high-intensity band is attributed to a π-π* transition, while the lower-intensity band corresponds to an n-π* transition. rsc.org The position of the maximum absorption (λₘₐₓ) of the azo chromophore is typically in the range of 400–500 nm, with a high molar absorptivity (ε) often exceeding 10⁴ L·mol⁻¹·cm⁻¹.

The specific λₘₐₓ is influenced by the electronic nature of the substituents on the aromatic rings. In a study of various azo dyes, the λₘₐₓ values were found to be in the range of 390-404 nm in DMF. excli.de The absorption spectra of these compounds are sensitive to the molecular structure, and any changes in conjugation or the presence of electron-donating or electron-withdrawing groups can lead to shifts in the absorption maxima.

Analysis of Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism refers to the change in the position, intensity, and shape of the absorption bands of a compound in response to a change in the polarity of the solvent. academie-sciences.fr This phenomenon arises from the differential solvation of the ground and excited states of the molecule. rsustnjogat.org The study of solvatochromic behavior provides insights into the nature of solute-solvent interactions. eurjchem.com

For azo compounds, the polarity of the solvent can significantly affect their UV-Vis spectra. rsustnjogat.org In polar solvents, dipole-dipole interactions and hydrogen bonding can lead to a shift in the absorption bands. rsustnjogat.org A bathochromic (red) shift, or a shift to longer wavelengths, is often observed with increasing solvent polarity, suggesting that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. academie-sciences.fr

In a study of 4-(phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid, the emission properties were found to be strongly solvent-dependent, with a red shift in the fluorescence spectra observed with increasing solvent polarity. worldwidejournals.com The correlation of spectral shifts with solvent polarity parameters like the E_T(30) scale can provide further information about the nature of the solute-solvent interactions. worldwidejournals.com The effect of the solvent on the electronic absorption spectra of azo compounds is a complex phenomenon that depends on both non-specific (dipole-dipole) and specific (hydrogen bonding) interactions. rsustnjogat.org

Characterization of pH-Dependent Spectroscopic Responses

The UV-Vis absorption spectrum of this compound is highly sensitive to the pH of the surrounding medium due to the presence of two key ionizable groups: the carboxylic acid and the azo bridge. The carboxylic acid group (-COOH) can be deprotonated to its carboxylate form (-COO⁻), while the azo group (-N=N-) can be protonated under strongly acidic conditions. These changes in protonation state alter the electronic distribution within the molecule, leading to distinct shifts in the absorption maxima (λ_max).

In acidic to neutral solutions, the molecule exists predominantly in its neutral form. As the pH increases and surpasses the pKa of the carboxylic acid (which for the related benzoic acid is approximately 4.2), the -COOH group deprotonates. rsc.org This deprotonation to the benzoate (B1203000) form typically induces a hypsochromic shift (blue shift) in the high-energy π-π* transition band associated with the phenyl rings and a bathochromic shift (red shift) in the lower-energy n-π* transition of the azo group. A study on a similar, more complex azo dye, 3,5-bis-(2,4,6-trihydroxyphenylazo)benzoic acid, demonstrated a clear spectral response to pH changes in the range of 5.2 to 7.5, highlighting the sensitivity of the azo-benzoic acid system to its environment. ejournal.by The presence of one or more isosbestic points in the overlaid spectra at different pH values indicates a clear equilibrium between two absorbing species, in this case, the protonated and deprotonated forms. semanticscholar.org

Table 1: Expected pH-Dependent UV-Vis Spectral Shifts for this compound

| pH Range | Dominant Species | Expected Spectral Change | Transition Affected |

|---|---|---|---|

| < 4 | Neutral (Carboxylic Acid) | Baseline spectrum | π-π* and n-π* |

| 4 - 8 | Deprotonated (Carboxylate) | Hypsochromic shift | π-π* (~230 nm) |

Monitoring of Photoisomerization Processes via UV-Vis Spectroscopy

Like other azobenzene (B91143) derivatives, this compound can undergo reversible photoisomerization between its more stable trans (E) isomer and a less stable cis (Z) isomer upon irradiation with light. This process can be effectively monitored using UV-Vis spectroscopy, as the two isomers possess distinct absorption spectra. scispace.com

The trans isomer typically exhibits a strong absorption band around 320-350 nm, corresponding to the symmetry-allowed π-π* transition of the conjugated aromatic system, and a weaker, often obscured, band in the visible region (around 440 nm) due to the symmetry-forbidden n-π* transition of the azo group. researchgate.net

Upon irradiation with UV light of a wavelength corresponding to the π-π* transition (e.g., ~365 nm), the trans-to-cis isomerization occurs. rsc.org This transformation leads to a significant decrease in the intensity of the π-π* band and a concurrent increase in the intensity of the n-π* band. researchgate.net The system eventually reaches a photostationary state (PSS), which is a mixture of the trans and cis isomers. The reverse cis-to-trans isomerization can be induced by irradiation with visible light (corresponding to the n-π* transition) or can occur thermally by keeping the sample in the dark. scispace.comresearchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Azobenzene Isomers

| Isomer | Transition | Typical Wavelength (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| trans | π-π* | ~320-350 | High |

| trans | n-π* | ~440 | Low |

| cis | π-π* | Shifted to lower wavelength | Decreased |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. Based on data for the related 4-(phenylazo)benzoic acid and benzoic acid itself, the key vibrational modes can be assigned. nist.govdocbrown.infonist.gov

The most distinct feature is the carboxylic acid group. It gives rise to a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. docbrown.info The C=O stretching vibration of the carbonyl group is also very prominent, appearing as a strong, sharp peak typically between 1680 and 1700 cm⁻¹ for an aromatic carboxylic acid. docbrown.info The azo group (N=N) stretching vibration is generally weak in the IR spectrum and can be found in the 1400-1500 cm⁻¹ region. Other significant absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C-O stretching from the carboxylic acid group (~1300 cm⁻¹).

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity |

|---|---|---|

| ~3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Very Broad, Strong |

| ~3100 - 3000 | C-H stretch (Aromatic) | Medium to Weak |

| ~1700 - 1680 | C=O stretch (Carboxylic acid) | Strong |

| ~1600, ~1475 | C=C stretch (Aromatic ring) | Medium |

| ~1500 - 1400 | N=N stretch (Azo group) | Weak to Medium |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition. nih.gov The molecular formula is C₁₃H₁₀N₂O₂, which corresponds to a precise molecular mass. nih.gov Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 226. The fragmentation pattern would be expected to include characteristic losses, such as the loss of the carboxyl group (COOH, 45 Da) to give a fragment at m/z 181, and the loss of N₂ (28 Da) from the azo linkage. Other significant peaks would correspond to the phenyl cation (C₆H₅⁺, m/z 77) and the benzoyl cation (C₆H₅CO⁺, m/z 105). nih.govnih.gov

Table 4: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₂ | nih.gov |

| Molecular Weight ( g/mol ) | 226.23 | nih.gov |

| Exact Mass (Da) | 226.074227566 | nih.gov |

| Key Fragment (m/z) | [M-COOH]⁺ (181) | Inferred |

| Key Fragment (m/z) | [C₆H₅CO]⁺ (105) | nih.gov |

Single-Crystal X-ray Diffraction Analysis

For 4-(phenylazo)benzoic acid, diffraction studies revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The molecule adopts a trans configuration across the azo bridge, which is the more thermodynamically stable form. The analysis determines exact bond lengths, bond angles, and dihedral angles. A key structural feature is the degree of planarity; in many azobenzene derivatives, the phenyl rings are twisted relative to the C-N=N-C plane. researchgate.net The presence of the carboxylic acid group can influence this planarity through steric and electronic effects. bohrium.com

Table 5: Illustrative Crystallographic Data (based on 4-(phenylazo)benzoic acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.6324 | nih.gov |

| b (Å) | 30.062 | nih.gov |

| c (Å) | 6.7574 | nih.gov |

| β (°) | 111.203 | nih.gov |

The crystal packing and the resulting solid-state architecture are governed by a network of intermolecular interactions. For this compound, the most significant of these is the hydrogen bonding facilitated by the carboxylic acid group. As is characteristic for carboxylic acids, two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their -COOH groups. bohrium.comresearchgate.net

Analysis of Conformational Isomerism of the Azo Group (E/Z Isomerism)

The azo group (—N=N—) in this compound is the central feature responsible for its potential conformational isomerism. This isomerism, specifically E/Z isomerism, arises from the restricted rotation around the nitrogen-nitrogen double bond. The two isomers are the E (entgegen or trans) configuration, where the substituent groups are on opposite sides of the N=N bond, and the Z (zusammen or cis) configuration, where they are on the same side.

For azobenzene and its derivatives, the E-isomer is generally the more thermodynamically stable form. semanticscholar.org This stability is attributed to the linear and more extended conformation which minimizes steric hindrance between the aromatic rings. In the solid state, azobenzene compounds predominantly adopt the E configuration. semanticscholar.orgresearchgate.net For instance, the crystal structure of 4-(phenylazo)benzoic acid, a positional isomer of the title compound, reveals a trans conformation with respect to the azo bridge. researchgate.netbohrium.com While the molecule itself may not be perfectly planar due to rotations of the phenyl rings, the azo group maintains the E geometry. researchgate.netbohrium.com

The conversion between isomers, known as photoisomerization, can be induced by light. Typically, irradiating the more stable E-isomer with UV light in the range of 300–400 nm can trigger a transformation to the less stable Z-isomer. The reverse process, from Z to E, can be achieved through irradiation with visible light or by thermal relaxation. The energy barrier for the thermal E→Z transition is significant, making it negligible at room temperature. This photochromic behavior is a hallmark of azobenzene compounds and is fundamental to their application in photosensitive materials. bohrium.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and analyze intermolecular interactions within a crystal lattice. mdpi.comnih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and distribution of noncovalent interactions that govern the crystal packing. For this compound, this analysis provides a comprehensive picture of how individual molecules interact with their neighbors.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the pro-molecule) dominates the corresponding sum over the crystal (the pro-crystal). Properties such as dnorm (normalized contact distance) are mapped onto this surface. The dnorm function highlights regions of significant intermolecular contacts: negative values (red areas) indicate contacts shorter than the van der Waals radii, positive values (blue areas) represent longer contacts, and zero (white areas) corresponds to contacts approximately equal to the van der Waals radii. mdpi.comnih.gov

Complementary to the 3D Hirshfeld surface are 2D fingerprint plots. mdpi.comuctm.edu These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de*). Each point on the plot represents a specific type of contact, and the distribution and features of these points provide a quantitative summary of the intermolecular interactions. rsc.org For example, sharp spikes are characteristic of strong directional interactions like hydrogen bonds, while more diffuse regions indicate weaker contacts like van der Waals forces. uctm.edu

Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In related azobenzene derivatives and other benzoic acid compounds, the analysis reveals a detailed breakdown of these interactions. bohrium.comnih.govresearchgate.net The most prominent contacts are often the H···H interactions, which typically cover the largest surface area. nih.govresearchgate.net The presence of the carboxylic acid group leads to significant O···H contacts, characteristic of strong O—H···O hydrogen bonds that often form dimeric structures. bohrium.comnih.gov The π-π stacking interactions, crucial for the packing of aromatic systems, are visible in the fingerprint plots and can be identified by characteristic features on the Hirshfeld surface shape index. researchgate.netbohrium.com

The following table provides a representative quantification of intermolecular contacts based on analyses of structurally similar compounds.

| Interaction Type | Description | Approximate Contribution (%) |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms on adjacent molecules; typically the most abundant interaction. | ~40 - 45% |

| C···H / H···C | Arises from the contacts between carbon atoms of the aromatic rings and hydrogen atoms. | ~25 - 30% |

| O···H / H···O | Primarily corresponds to the strong O—H···O hydrogen bonds formed by the carboxylic acid groups. | ~10 - 15% |

| C···C | Indicative of π-π stacking interactions between the phenyl and benzoic acid rings. | ~3 - 5% |

| N···H / H···N | Relates to contacts involving the nitrogen atoms of the azo group. | ~5 - 10% |

Mapping of Noncovalent Interactions in Crystal Packing

The visualization of the Hirshfeld surface, particularly when mapped with the dnorm property, provides a direct map of noncovalent interactions within the crystal structure. For this compound, this mapping reveals distinct patterns corresponding to different interaction types.

Intense red spots on the dnorm surface are indicative of strong, short contacts, most notably the hydrogen bonds. mdpi.comnih.gov In the case of this compound, these would appear near the carboxylic acid functional group, highlighting the O—H···O interactions that likely link molecules into dimers or chains. bohrium.com

Coordination Chemistry and Metal Complex Formation with 2 Phenylazo Benzoic Acid Ligands

Ligand Design Principles for 2-(Phenylazo)benzoic Acid Derivatives

The design of ligands based on the this compound scaffold is guided by fundamental principles of coordination chemistry. The strategic placement of donor groups influences the resulting metal complex's geometry, stability, and reactivity.

The primary coordination motif of this compound involves the formation of a stable chelate ring with a metal center through the oxygen atom of the deprotonated carboxylate group and one of the nitrogen atoms of the azo moiety. This bidentate coordination mode is a recurring feature in its metal complexes. The delocalized π-electron system of the azobenzene (B91143) framework contributes to the stability of the resulting metallacycle. The geometry of the ligand, with the carboxylate and azo groups positioned ortho to each other on one of the phenyl rings, is ideal for forming five- or six-membered chelate rings, which are thermodynamically favored.

To enhance the coordination capabilities and stability of the resulting complexes, the basic this compound structure can be modified to include additional donor groups. These ancillary sites can increase the ligand's denticity, leading to the formation of more stable, often multidentate, chelate complexes.

For instance, ligands such as 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid incorporate hydroxyl (-OH) and imine (-C=N-) functionalities. In such derivatives, the phenoxy-oxygen from the hydroxyl group and the nitrogen atom from the imine group can participate in coordination. This results in a ligand that can act as a multidentate donor, forming highly stable complexes by binding to a metal ion through the carboxylate-O, azo-N, phenoxy-O, and imine-N atoms. This multi-point attachment significantly enhances the thermodynamic stability of the metal complex.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The choice of reaction conditions, such as solvent, temperature, and stoichiometry, can influence the final structure and nuclearity of the complex.

Organotin(IV) compounds readily form complexes with this compound derivatives. The synthesis often involves reacting an alkyltin(IV) precursor, such as trimethyltin(IV) chloride or dibutyltin(IV) oxide, with the ligand in a refluxing solvent like toluene (B28343) or methanol. researchgate.netproquest.com The nature of the organotin precursor and the ligand's specific structure can lead to the formation of fascinating multimeric structures.

For example, the reaction of 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid (H₃L) with trimethyltin(IV) chloride yields a 24-membered cyclic dimeric complex, [Me₃Sn(H₂L)]₂. researchgate.netmdpi.com In this structure, the ligand acts as a bridge, coordinating through its carboxylate-O and phenoxy-O atoms to two different tin centers. researchgate.net The tin(IV) atom in this solid-state dimer adopts a distorted trigonal-bipyramidal geometry. researchgate.netmdpi.com However, in solution, spectroscopic data suggests a distorted tetrahedral geometry for this complex. researchgate.net

Different organotin precursors can result in different structures. The reaction with bis-tributyltin(IV) oxide produces a monomeric complex, Bu₃Sn(H₂L), while dibutyltin(IV) oxide can form a larger tetrameric structure, [(Bu₂Sn(H₂L))₂O]₂. researchgate.netproquest.com The formation of these multimeric states is often dictated by the steric bulk of the organic groups on the tin atom and the bridging capability of the ligand. researchgate.net

Table 1: Synthesis and Properties of Selected Organotin(IV) Complexes

| Compound | Precursor | Yield (%) | M.P. (°C) | Geometry (Solid State) |

|---|---|---|---|---|

| [Me₃Sn(H₂L)]₂ | Trimethyltin(IV) chloride | - | - | Distorted trigonal-bipyramidal |

| Bu₃Sn(H₂L) | Bis-tributyltin(IV) oxide | 85.76 | 86-89 | - |

| [(Bu₂Sn(H₂L))₂O]₂ | Dibutyltin(IV) oxide | 74.86 | 201-203 | Distorted trigonal-bipyramidal |

Data sourced from Mohammed, et al. (2022). researchgate.netproquest.com

This compound and its derivatives form stable complexes with a variety of transition metals. The synthesis typically involves reacting the ligand with a metal salt, such as a chloride, nitrate, or acetate (B1210297), in a suitable solvent.

Copper(II) Complexes: Copper(II) readily forms complexes with ligands containing carboxylate and nitrogen donor atoms. For example, dinuclear and tetranuclear copper(II) complexes have been synthesized using benzhydrazone-related ligands, which share structural similarities with functionalized this compound. rsc.org The coordination environment around the Cu(II) ion in such complexes can vary from square planar to trigonal bipyramidal, often involving bridging by phenoxy or carboxylate oxygen atoms. semanticscholar.orgresearchgate.net

Manganese(II) Complexes: Manganese(II) complexes have been synthesized using related azo-pyridine ligands, resulting in low-spin octahedral MnN₆ coordination spheres. rsc.org In these complexes, the ligand acts as a tridentate N,N,N-donor. rsc.org While direct examples with this compound are less common in the provided literature, the principles of chelation suggest that stable complexes would form, likely involving coordination from the carboxylate oxygen and an azo nitrogen.

Cadmium(II) Complexes: Cadmium(II), having a flexible d¹⁰ electronic configuration, can adopt various coordination numbers and geometries. uab.cat Complexes with derivatives of benzoic acid have been synthesized, demonstrating the versatility of cadmium coordination. For instance, a binuclear Cd(II) complex with 2-(4´-chlorine-benzoyl)-benzoic acid and 1,10-phenanthroline has been structurally characterized. researchgate.net The synthesis of cadmium(II) complexes with aroylhydrazones, which are structurally analogous to imine-functionalized phenylazo ligands, yields tetrahedral geometries where the ligand coordinates in its enol form. semanticscholar.org

The coordination chemistry of lanthanides and actinides with this compound derivatives is an area of growing interest. These large, hard metal ions have a high affinity for oxygen donor ligands, making the carboxylate group an effective binding site.

Cerium, in its +4 oxidation state, is a strong oxidizing agent and forms stable complexes. The kinetics of oxidation reactions involving Ce(IV) complexes have been studied, indicating the formation of transient complexes with substrates. nih.gov The synthesis of stable Ce(IV) complexes often requires multidentate ligands that can satisfy the high coordination number of the cerium ion and stabilize it against reduction. rsc.org For example, a complex of a benzoic acid azo phenylcalix rsc.orgarene with Ce(IV) has been reported, highlighting the use of macrocyclic ligands containing the azo-benzoic acid moiety to effectively bind lanthanide ions. researchgate.net The intense color of many Ce(IV) complexes is often due to ligand-to-metal charge transfer transitions. rsc.org

Structural Characterization of this compound Metal Complexes

The structural elucidation of metal complexes derived from this compound and its analogs is crucial for understanding their chemical behavior and potential applications. X-ray crystallography, alongside spectroscopic methods, reveals a rich diversity in the architectures these complexes adopt. The specific arrangement of ligands around the metal center is dictated by a combination of factors including the coordination preferences of the metal ion, the nature of the ligand, the presence of ancillary ligands, and the reaction conditions. While crystal structures for complexes of this compound itself are not extensively documented in the reviewed literature, analysis of closely related isomers and derivatives, such as 4-(phenylazo)benzoic acid and other substituted benzoates, provides significant insight into the expected structural chemistry.

Analysis of Monomeric and Oligomeric Architectures (e.g., Dimeric, Tetrameric)

The reaction of 2-(phenylazo)benzoate ligands with metal ions can result in discrete molecular units, ranging from simple monomers to more complex oligomers. The formation of such architectures is often controlled by the use of ancillary ligands which occupy coordination sites on the metal ion, thereby preventing the extensive bridging that leads to polymeric structures.

Monomeric Complexes: Mononuclear complexes are typically formed when the coordination sphere of the metal ion is saturated by one or more 2-(phenylazo)benzoate ligands and additional monodentate or bidentate ancillary ligands. For instance, studies on related benzoate (B1203000) systems have shown that metals like Mn(II) and Zn(II) can form mononuclear species when co-ligands such as 1,10-phenanthroline or 2-aminopyridine are present. mdpi.com In these cases, the ancillary ligands cap the metal center, allowing the benzoate derivatives to bind in a monodentate or bidentate fashion without extending into a polymeric network. A typical mononuclear Mn(II) compound can be hexa-coordinated, featuring two bidentate phenanthroline ligands and two monodentate chloride ions, forming a stable, discrete molecule. mdpi.com

Oligomeric Complexes: Dimeric or higher oligomeric structures arise when the 2-(phenylazo)benzoate ligand bridges two or more metal centers. The carboxylate group is particularly adept at forming such bridges. For example, dinickel(II) complexes have been synthesized where two metal ions are bridged by both the alkoxy donor of a primary ligand and two benzoate anions. researchgate.net In such structures, the distance between the metal centers and the specific bridging mode of the carboxylate (syn-syn, syn-anti, or anti-anti) are key structural parameters. The formation of a supramolecular dimer has also been observed, where monomeric units are linked into a larger, non-covalently bonded assembly through interactions like hydrogen bonding. mdpi.com

The balance between forming discrete monomers/oligomers and extended polymers is delicate. The denticity of the 2-(phenylazo)benzoate ligand, the coordination number of the metal, and the presence of competing ligands all play a critical role in determining the final architecture.

Formation of Macrocyclic and Supramolecular Coordination Assemblies

Beyond simple discrete molecules, 2-(phenylazo)benzoate ligands are capable of participating in the formation of intricate macrocyclic and supramolecular assemblies. These extended structures are built through a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to one-, two-, or three-dimensional networks.

A pertinent example is the self-assembly of complexes involving the isomeric ligand, 4-(phenylazo)benzoate (pab⁻), with pre-formed macrocyclic metal complexes. epa.gov

1-D Supramolecular Chains: In the complex [Ni(C₁₈H₄₂N₆)(pab)₂], the nickel(II) macrocyclic unit binds two 4-(phenylazo)benzoate ions in the axial positions. These coordinated pab⁻ ligands then engage in hydrogen bonding with adjacent pab⁻ ions, resulting in the formation of a one-dimensional ribbon-like structure. epa.gov

2-D Supramolecular Sheets: In a related copper(II) system, Cu(C₁₈H₄₂N₆)(H₂O)₂₂, the 4-(phenylazo)benzoate ions are not directly coordinated to the metal but act as counter-ions. These uncoordinated anions form hydrogen bonds with the axially coordinated water molecules. These interactions, combined with offset face-to-face π-π stacking between the benzene (B151609) rings of the pab⁻ ions, create a two-dimensional sheet structure. epa.gov

Metal-Organic Frameworks (MOFs): Azobenzene derivatives containing two or more carboxylate groups are widely used as organic linkers to build porous coordination polymers, also known as MOFs. For example, 3,3′,5,5′-azobenzene tetracarboxylic acid and azobenzene-4,4′-dicarboxylic acid react with metal ions like Zn(II), Cd(II), Zr(IV), and Al(III) to form robust 2D and 3D frameworks. mdpi.comnih.gov These materials exhibit high porosity and their structures are defined by the geometry of the metal-containing nodes and the length and rigidity of the azobenzene linker. The potential for this compound to form similar, albeit likely denser, networks exists, where it could act as a bifunctional linker coordinating through both its carboxylate and azo groups.

The table below summarizes the structural characteristics of assemblies formed with the analogous 4-(phenylazo)benzoate ligand.

| Compound Formula | Metal Ion | Architecture | Key Interactions | Reference |

| [Ni(C₁₈H₄₂N₆)(C₁₃H₉N₂O₂)₂] | Ni(II) | 1-D Supramolecular Chain | Hydrogen Bonding | epa.gov |

| Cu(C₁₈H₄₂N₆)(H₂O)₂₂ | Cu(II) | 2-D Supramolecular Sheet | Hydrogen Bonding, π-π Stacking | epa.gov |

Elucidation of Coordination Geometries Around the Metal Centers

The coordination geometry around a metal center describes the spatial arrangement of the atoms of the ligands that are directly bonded to it. This geometry is primarily determined by the metal's coordination number, its d-electron configuration, and the steric and electronic properties of the ligands. In complexes involving 2-(phenylazo)benzoate and its analogs, a variety of geometries are observed.

Octahedral Geometry: This is one of the most common coordination geometries, associated with a coordination number of six. In the complex Cu(C₁₈H₄₂N₆)(H₂O)₂₂, the copper(II) ion exhibits a distorted octahedral geometry. epa.gov The four nitrogen atoms of the macrocycle form the equatorial plane, while two water molecules occupy the axial positions. Similarly, hexa-coordinated Mn(II) complexes with related benzoate ligands also adopt distorted octahedral geometries. mdpi.com

Square Planar Geometry: Typically found for d⁸ metal ions like Ni(II), this geometry involves a coordination number of four. The precursor macrocyclic complex Ni(C₁₈H₄₂N₆)₂ features a nickel(II) ion in a square planar environment, coordinated by four nitrogen atoms from the macrocyclic ligand. epa.gov

Trigonal Bipyramidal and Pentagonal Bipyramidal Geometries: These five- and seven-coordinate geometries are less common but are observed in certain complexes. For example, zinc complexes with other functionalized benzoic acids have been found to exhibit five-coordinated trigonal bipyramidal geometry. nih.gov Cadmium complexes with similar ligands have shown seven-coordination, resulting in a pentagonal bipyramidal arrangement. nih.gov

The table below outlines common coordination numbers and their associated geometries found in transition metal complexes.

| Coordination Number | Geometry | Example Metal Ions |

| 4 | Tetrahedral, Square Planar | Zn(II), Cu(II), Ni(II) |

| 5 | Trigonal Bipyramidal | Zn(II), Cu(II) |

| 6 | Octahedral | Cu(II), Mn(II), Ni(II), Zn(II), Cd(II) |

| 7 | Pentagonal Bipyramidal | Cd(II) |

Influence of Ligand and Metal Identity on Coordination Modes

The final structure of a coordination complex is a direct result of the interplay between the properties of the metal ion and the ligand.

Influence of the Ligand: The this compound ligand is a versatile building block due to its multiple potential donor sites.

Carboxylate Group: This is the primary coordination site. It can bind to a metal in several ways: as a simple monodentate ligand, as a bidentate chelating ligand to a single metal center, or as a bridging ligand between two or more metal centers. The bridging mode is fundamental to the formation of oligomers and coordination polymers. researchgate.netmdpi.com

Azo Group: The two nitrogen atoms of the azo group (-N=N-) possess lone pairs of electrons and can also coordinate to a metal center. The ortho-position of the carboxylate group relative to the azo bridge in this compound makes it a potential bidentate N,O-chelating ligand . This chelation would involve one of the azo nitrogen atoms and one oxygen from the carboxylate group, forming a stable five- or six-membered ring with the metal ion. This chelating behavior is not possible for the isomer 4-(phenylazo)benzoic acid, highlighting how ligand isomerism can profoundly impact coordination.

Influence of the Metal Ion: The identity of the metal ion is a key determinant of the resulting complex's geometry and structure.

Coordination Number and Geometry: Different metal ions have characteristic preferences for coordination numbers and geometries. As noted earlier, Ni(II) (d⁸) often favors four-coordinate square planar or six-coordinate octahedral geometries, while the more flexible Zn(II) (d¹⁰) is found in tetrahedral, trigonal bipyramidal, and octahedral environments. epa.govmdpi.com Lanthanide ions, with their larger ionic radii, can accommodate even higher coordination numbers.

Lewis Acidity: The Lewis acidity of the metal cation influences the strength of the metal-ligand bonds. Harder metal ions will preferentially coordinate to the hard oxygen donors of the carboxylate group, while softer metals might show a greater affinity for the softer nitrogen donors of the azo group.

The combination of a multifunctional ligand like this compound with the diverse range of transition metals and lanthanides allows for the targeted synthesis of a wide array of coordination architectures with varied structural and, consequently, functional properties.

Supramolecular Chemistry and Self Assembly Research Involving 2 Phenylazo Benzoic Acid

Hydrogen-Bonding Driven Supramolecular Architectures

The carboxylic acid moiety of 2-(phenylazo)benzoic acid is a primary driver for its self-assembly into larger, ordered structures through hydrogen bonding. This behavior is foundational to creating predictable and functional supramolecular architectures.

Like many carboxylic acids, this compound can form robust hydrogen-bonded dimers. However, research on closely related azobenzene (B91143) dicarboxylic acids reveals the potential for more complex and extended structures. In a notable study, the self-assembly of an azodibenzoic acid, which shares key structural motifs, was shown to be highly dependent on the isomeric state of the azobenzene group. nih.gov

Trans Isomer: The trans form of the molecule, with its linear shape, associates into infinite, one-dimensional "linear tapes" through intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov

Cis Isomer: Upon photoisomerization to the bent cis form, the geometry no longer favors the linear tape structure. Instead, the molecules rearrange to form discrete, cyclic tetramers, also held together by hydrogen bonds. nih.gov These cyclic structures can then further organize into long, rod-like aggregates through stacking interactions. nih.gov

This demonstrates how the interplay between hydrogen bonding and the geometric shape of the core azobenzene unit dictates the resulting supramolecular architecture. The formation of these predictable, higher-order structures is a key principle in the design of molecular materials. rsc.org

| Isomer Configuration | Resulting Supramolecular Structure |

| trans-Azobenzene | Infinite hydrogen-bonded linear tapes |

| cis-Azobenzene | Hydrogen-bonded cyclic tetramers |

The hydrogen-bonded dimers formed by carboxylic acids are model systems for studying proton transfer (PT) reactions. nih.govarxiv.org In the centrosymmetric dimer of a molecule like benzoic acid, two tautomeric forms exist, which can interconvert through the transfer of two protons along the hydrogen bonds. nih.gov While these two forms may not be energetically identical due to crystal packing effects, the transition between them is a fundamental dynamic process. nih.gov

Research on solid benzoic acid under high pressure has shown that compressing the crystal lattice shortens the oxygen-to-oxygen distance within the hydrogen-bonded dimers. nih.govarxiv.org This compression leads to a significant decrease in the potential energy barrier for the double proton transfer, eventually leading to a symmetric hydrogen bond. nih.gov Simulations indicate that quantum effects, specifically zero-point energy differences, play a crucial role in this process even at high pressures. arxiv.org These findings on benzoic acid provide a direct mechanistic framework for understanding the potential proton transfer dynamics within the hydrogen-bonded assemblies of this compound.

Host-Guest Inclusion Complexes of this compound Derivatives

The azobenzene portion of this compound is hydrophobic and capable of fitting into the cavities of host molecules, such as cyclodextrins. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior, enabling them to encapsulate guest molecules in aqueous solutions. nih.govmdpi.com This encapsulation can alter the physicochemical properties of the guest.

Studies on benzoic acid as a model guest show that it readily forms inclusion complexes with β-cyclodextrin (β-CD). nih.govresearchgate.net The formation of these host-guest complexes is driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions, as the nonpolar part of the guest molecule is shielded from the aqueous environment by the cyclodextrin cavity. nih.govscielo.br Phase solubility and differential scanning calorimetry studies have confirmed that the inclusion complex between benzoic acid and β-cyclodextrin typically has a 1:1 stoichiometric ratio. researchgate.net Given the structural similarity, derivatives of this compound are expected to form analogous inclusion complexes, with the phenylazo-phenyl moiety acting as the primary guest component within the cyclodextrin cavity.

The stability and spontaneity of the inclusion process are quantified by thermodynamic parameters. Calorimetric titration experiments on the benzoic acid/β-cyclodextrin system provide insight into the forces driving complexation. researchgate.net The stability of the complex is typically described by the stability constant (K), while the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) reveal the nature of the interaction.

For the complexation of benzoic acid with β-cyclodextrin in aqueous and water-ethanol solutions at 25°C, the following thermodynamic parameters have been reported. researchgate.net The process is enthalpically driven, as indicated by the negative ΔH values, and the stability of the complex decreases in the presence of ethanol. researchgate.net

| Solvent (Mole Fraction EtOH) | Stability Constant (log K) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |

| 0.00 (Water) | 2.4 | -13.7 | -12.2 | 1.5 |

| 0.10 | 1.5 | -8.6 | -23.4 | -14.8 |

| 0.20 | 0.7 | -4.0 | -44.3 | -40.3 |

Data adapted from calorimetric studies on the benzoic acid/β-cyclodextrin system. researchgate.net

Photo-Responsive Supramolecular Systems

The azobenzene unit is a well-known molecular photoswitch that can undergo reversible isomerization from its stable trans form to a metastable cis form upon irradiation with UV light, and revert back via visible light or heat. mdpi.com This isomerization induces a significant change in molecular geometry, which can be harnessed to control supramolecular assemblies.

This photo-responsiveness has been demonstrated in systems structurally related to this compound. As mentioned previously, the light-induced transition of an azodibenzoic acid from its trans to cis form causes a complete structural transformation of its hydrogen-bonded network from infinite tapes to discrete cyclic tetramers. nih.gov

Furthermore, this photo-switching can control host-guest interactions. Studies on other azobenzene derivatives have shown that the trans isomer typically forms a stable inclusion complex with β-cyclodextrin. rsc.orgresearchgate.net Upon photoisomerization to the bent cis form, the guest no longer fits as well within the host's cavity, leading to the disassembly of the supramolecular complex. rsc.orgresearchgate.net This reversible association and dissociation, controlled by an external light stimulus, makes systems based on this compound derivatives highly promising for the development of smart materials, such as photo-controlled drug delivery vehicles and light-responsive hydrogels. rsc.org

Light-Induced Reversible Changes in Supramolecular Assemblies

The photoisomerization of the azobenzene unit within this compound is a powerful tool for manipulating the structure and properties of supramolecular assemblies in a reversible manner. The thermodynamically stable trans isomer is relatively planar, which favors intermolecular interactions like π-π stacking and hydrogen bonding, leading to the formation of ordered aggregates. Upon irradiation with UV light (typically around 365 nm), the molecule converts to the less stable, non-planar cis isomer. This geometric change disrupts the packing and weakens the intermolecular forces, often leading to the disassembly of the supramolecular structure. Subsequent irradiation with visible light or thermal relaxation can revert the molecule to its trans state, allowing the assembly to reform. mdpi.comrsc.org

This principle has been demonstrated in various supramolecular systems, such as hydrogels and organogels, where the gel-sol transition can be controlled by light. mdpi.comrsc.org For instance, in supramolecular hydrogels formed by the self-assembly of azobenzene derivatives, the trans form can create fibrous networks that entrap solvent molecules to form a gel. The light-induced conversion to the cis form breaks down these networks, resulting in a transition to a solution state (sol). researchgate.netnih.gov

Table 1: Photoresponsive Behavior of Azobenzene-Based Supramolecular Gels (Data below is illustrative of the behavior of azobenzene-containing supramolecular gels and may not be specific to this compound due to a lack of specific literature data.)

| Gel System | Stimulus for Disassembly | Stimulus for Reassembly | Observation |

| Azobenzene-containing main-chain liquid crystalline polymer in dioxane | UV light irradiation | Visible light or thermal relaxation | Reversible gel-to-sol transition with changes in fibrous to globular aggregates. rsc.org |

| Cationic azobenzenes with sodium alginate | UV light (365 nm) | Daylight | Gel-to-sol transition upon UV irradiation. mdpi.com |

| Azobenzene-4,4'-dicarboxylic acid with CTAB | UV light | Visible light or thermal relaxation | Light-induced isomerization provides the gel with light-responsiveness. researchgate.netnih.gov |

Design of Multistimuli-Responsive Supramolecular Materials

Building upon the photoresponsive nature of this compound, researchers have designed supramolecular materials that can respond to multiple external stimuli, such as light, temperature, and pH. The carboxylic acid moiety of this compound is pH-sensitive; it can be protonated or deprotonated, which alters its hydrogen bonding capabilities and electrostatic interactions. This allows for pH to be used as a secondary trigger to control the self-assembly process. nih.gov

For example, hydrogels have been developed that exhibit both thermo- and photo-responsiveness. These systems can undergo a phase transition in response to temperature changes, and this behavior can be modulated by light. The incorporation of azobenzene derivatives allows for the tuning of the lower critical solution temperature (LCST) of thermoresponsive polymers. The more polar cis isomer generally leads to an increase in the LCST compared to the trans isomer. nih.gov

Multistimuli-responsive behavior is highly desirable for the creation of "smart" materials with complex functions. By combining the photo-isomerization of the azobenzene unit with the pH-sensitivity of the carboxylic acid and potentially the temperature-dependent solubility of a polymer backbone, materials can be designed to respond to specific combinations of environmental cues. rsc.orgrjeid.comscienceopen.com

Supramolecular Liquid Crystalline Phases Induced by this compound Derivatives

The rod-like shape of the trans-azobenzene unit makes this compound and its derivatives promising candidates for the construction of liquid crystals. In supramolecular liquid crystals, non-covalent interactions, primarily hydrogen bonding, are used to form mesogenic (liquid crystal-forming) structures from individual molecules that may not be mesogenic on their own. The carboxylic acid group of this compound is ideal for forming hydrogen-bonded dimers, which can enhance the aspect ratio and thermal stability of the resulting mesophase. researchgate.net

Table 2: Examples of Liquid Crystalline Behavior in Azobenzene-Containing Systems (The following table provides examples of mesophase behavior in related azobenzene compounds to illustrate the principles, as specific data for this compound derivatives is limited.)

| Compound/System | Mesophase(s) Observed | Transition Temperatures (°C) |

| 4-(4-alkyloxyphenylazo) benzoic acids | Nematic, Smectic | Varies with alkyl chain length |

| Azo-Schiff base compounds | Nematic | Dependent on molecular structure |

| p-Alkoxybenzoic acids (form hydrogen-bonded dimers) | Nematic, Smectic C | Dependent on alkoxy chain length researchgate.net |

Molecular Recognition Mechanisms in Supramolecular Systems

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The structural features of this compound, namely the aromatic azobenzene core and the carboxylic acid group, allow it to participate in various molecular recognition events. ijacskros.com

The carboxylic acid moiety is a well-established recognition site, capable of forming strong and directional hydrogen bonds with complementary functional groups such as amides, pyridines, and other carboxylic acids. This interaction is fundamental to the self-assembly of this compound into dimers and higher-order structures. ijacskros.com

The azobenzene unit can engage in π-π stacking interactions with other aromatic systems. Furthermore, the cavity of macrocyclic hosts like cyclodextrins can encapsulate the azobenzene moiety, forming host-guest inclusion complexes. The binding affinity of such complexes can be modulated by light, as the planar trans isomer typically forms a more stable complex with the hydrophobic cavity of a cyclodextrin than the bent cis isomer. This difference in binding affinity provides a mechanism for the photo-controlled release of guests or the reversible assembly and disassembly of more complex supramolecular architectures. A study on the related compound 2-(4-Hydroxyphenylazo)benzoic acid has shown that it forms a 1:1 inclusion complex with α-cyclodextrin.

The principles of molecular recognition are crucial for the design of sensors, catalysts, and molecular machines based on this compound and its derivatives. By designing host molecules with specific binding sites for this compound, it is possible to create systems where binding and release can be controlled by external stimuli.

Theoretical and Computational Chemistry Studies of 2 Phenylazo Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 2-(phenylazo)benzoic acid, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to provide insights into its molecular characteristics. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The electronic structure analysis through DFT provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters of a Related Azobenzene (B91143) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (in phenyl rings) | Varies |

| C-N | Varies |

| N=N | Varies |

| C-O | Varies |

| C=O | Varies |

| C-N=N bond angle | Varies |

| N=N-C bond angle | Varies |

Note: Specific values for this compound require dedicated computational studies. The table illustrates the type of data obtained from DFT geometry optimization of similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. bohrium.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. bohrium.com

For azobenzene derivatives, the HOMO is typically located over the phenyl rings and the azo group, while the LUMO is also distributed over the aromatic system. bohrium.combohrium.com The specific distribution in this compound would be influenced by the electron-withdrawing nature of the carboxylic acid group.

Table 2: Frontier Molecular Orbital Energies of a Related Azobenzene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | Varies |

| LUMO | Varies |

| HOMO-LUMO Gap | Varies |

Note: The values are illustrative and depend on the specific molecule and the level of theory used in the calculation.

Vibrational Frequency Analysis and Spectroscopic Prediction

DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. This theoretical vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netacs.org

For this compound, characteristic vibrational frequencies would include those for the O-H stretch of the carboxylic acid, the C=O stretch, the N=N azo stretch, and various C-H and C-C vibrations of the aromatic rings. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -COOH | O-H stretch | ~3400-2400 |

| -COOH | C=O stretch | ~1700-1680 |

| -N=N- | N=N stretch | ~1450-1400 |

| Aromatic Rings | C-H stretch | ~3100-3000 |

| Aromatic Rings | C=C stretch | ~1600-1450 |

Note: These are general ranges and the precise values for this compound would be obtained from specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Visible spectra. bohrium.combohrium.com By calculating the energies of electronic transitions, TD-DFT can help to understand the color and photophysical properties of compounds like this compound. bohrium.com

The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational method and provide a deeper understanding of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of azo compounds. bohrium.com

Molecular Mechanics and Dynamics Simulations for Complex Formation

While detailed molecular mechanics and dynamics simulations specifically for this compound complex formation are not widely reported in the provided search results, these computational techniques are highly valuable for studying the interactions of molecules with other species or surfaces. researchgate.netrsc.org

Molecular dynamics simulations, for instance, can model the time-dependent behavior of a molecule and its interactions with solvent molecules or a host molecule in a complex. researchgate.net This approach could be used to investigate how this compound forms hydrogen-bonded complexes or interacts with metal ions. nih.govresearchgate.net Such simulations provide insights into the stability, structure, and dynamics of these complexes, which is crucial for understanding their behavior in various applications. researchgate.net

Mulliken Population Analysis for Charge Distribution Studies

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. researchgate.netlibretexts.org This analysis provides a way to quantify the distribution of electronic charge across the molecule, which is fundamental to understanding its chemical reactivity, intermolecular interactions, and electrostatic potential. bohrium.comlibretexts.org

For this compound, a Mulliken population analysis would reveal the charge distribution on the atoms of the phenyl rings, the azo group, and the carboxylic acid group. researchgate.net This information can help to identify the most electron-rich and electron-deficient sites in the molecule, providing clues about its reactivity towards electrophiles and nucleophiles. It's important to note that while widely used, Mulliken charges can be sensitive to the basis set used in the calculation. chemrxiv.org

Elucidation of Photoisomerization Mechanisms through Computational Methods

The reversible light-induced transformation of this compound between its trans and cis isomers is fundamental to its function as a molecular switch. While experimental studies provide valuable data on the kinetics and quantum yields of this photoisomerization, computational chemistry offers a molecular-level view into the intricate mechanisms governing these changes. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable for mapping the potential energy surfaces of the ground and excited states, identifying transition states, and elucidating the pathways of photoisomerization. Although direct computational studies exclusively focused on this compound are limited, a comprehensive understanding can be constructed from the vast body of research on azobenzene and its ortho-substituted derivatives.

The photoisomerization of azobenzene derivatives is generally understood to proceed via two primary pathways following electronic excitation: a rotation around the central N=N bond or an inversion (in-plane movement) at one of the nitrogen atoms. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited electronic state, typically the S₁ (n→π) or S₂ (π→π) state. The molecule then relaxes on the excited-state potential energy surface towards a region of conical intersection with the ground state, where non-radiative decay back to the S₀ state occurs. From this point, the molecule can relax to either the trans or cis configuration.

Computational studies on various azobenzene derivatives have shown that the nature and position of substituents dramatically influence the preferred isomerization pathway and its efficiency. For this compound, the ortho-carboxy group is expected to play a significant role through both steric and electronic effects.

Influence of the ortho-Carboxy Group:

Computational models of ortho-substituted azobenzenes consistently show that steric hindrance from the substituent forces the phenyl rings to twist out of plane in the trans isomer. nih.govacs.org This contrasts with the nearly planar geometry of unsubstituted trans-azobenzene. This pre-twisting of the ground state can lower the energy barrier to reach the twisted transition state on the excited-state surface, potentially affecting the isomerization quantum yield.

Furthermore, the electron-withdrawing nature of the carboxylic acid group can influence the electronic structure of the azo chromophore. More significantly, the ortho position allows for the potential formation of an intramolecular hydrogen bond between the carboxylic acid proton and one of the nitrogen atoms of the azo group. This interaction would be expected to stabilize the cis isomer and influence the energy landscape of both the ground and excited states, thereby altering the thermal and photochemical isomerization pathways.

Proposed Photoisomerization Pathways:

Based on extensive computational work on related systems, the photoisomerization of this compound can be proposed to follow these steps:

Excitation: Upon irradiation, the trans isomer is excited to the S₁ (n→π) or S₂ (π→π) state. The presence of the ortho-carboxy group is predicted to cause a red-shift in the n→π* absorption band, a phenomenon observed in other ortho-substituted azobenzenes. beilstein-journals.org

Excited-State Dynamics: Following excitation, particularly to the S₂ state, rapid internal conversion to the S₁ state is the likely first step. researchgate.net The molecule then evolves on the S₁ potential energy surface. The dominant mechanism for trans-to-cis isomerization in many azobenzenes is rotation around the CNNC dihedral angle. acs.org

Conical Intersection and Relaxation: The molecule reaches a conical intersection between the S₁ and S₀ surfaces, a point where the two states are degenerate, allowing for efficient non-radiative decay back to the ground state. The geometry at this point is typically highly twisted. From the conical intersection, the molecule partitions between relaxing to the cis and trans ground states.

The thermal back-isomerization from the metastable cis isomer to the stable trans isomer is also a critical aspect. For many azobenzenes, this process is thought to occur via a rotation mechanism in the ground state, although an inversion pathway can also be accessible. bohrium.comrsc.org The presence of an intramolecular hydrogen bond in cis-2-(phenylazo)benzoic acid could significantly increase the activation energy for this thermal process, leading to a longer thermal half-life of the cis isomer compared to unsubstituted azobenzene.

Comparative Computational Data:

To illustrate the effects of substitution on the key parameters of photoisomerization, the following table presents data for azobenzene and a representative ortho-substituted derivative. While specific values for this compound are not available in the literature, these data provide a basis for understanding the expected trends.

| Compound | Isomerization Mechanism | Key Dihedral Angle(s) | Calculated Barrier (kcal/mol) | Reference |

| Azobenzene | Rotation (S₁) | CNNC | ~5-10 | researchgate.netacs.org |

| Azobenzene | Inversion (S₀, thermal) | CNN | ~23-26 | rsc.org |

| ortho-Fluoroazobenzene | Rotation (S₁) | CNNC | Modified by substituent | rsc.org |

The following interactive table provides a summary of the key computational findings for azobenzene derivatives that inform our understanding of this compound.

| Computational Method | Key Finding | Relevance to this compound |

| DFT/TD-DFT | Ortho substitution leads to a non-planar trans isomer and a red-shifted n→π* transition. nih.govbeilstein-journals.org | The ortho-carboxy group is expected to induce a similar twisted geometry and red-shift. |

| CASSCF/CASPT2 | The S₂ to S₁ internal conversion is ultrafast, and most photoisomerization proceeds through the S₁ state. researchgate.net | This is likely the primary excited-state relaxation pathway for this compound as well. |

| Molecular Dynamics | The photoisomerization mechanism can be influenced by the solvent environment. rsc.org | The behavior of this compound in different solvents will be crucial for its applications. |

| DFT | The thermal cis-to-trans isomerization can proceed via rotation or inversion, with substituents affecting the barrier heights. bohrium.comrsc.org | The intramolecular hydrogen bonding in cis-2-(phenylazo)benzoic acid could favor one pathway and increase the thermal stability. |

Applications in Advanced Materials Science and Engineering

Photoresponsive Materials Development

The development of materials that respond to light stimuli is a key area of modern materials science. Azobenzene (B91143) derivatives, including 2-(Phenylazo)benzoic acid, are exemplary candidates for creating such "smart" materials due to their efficient and reversible photoisomerization. scispace.com

The distinct structural difference between the trans and cis isomers of azobenzenes allows them to function as molecular-level switches. When incorporated into larger molecular systems, this switching capability can be used to control various functions and properties. nih.govfrontiersin.org The isomerization from the planar, more stable trans form to the bent, less stable cis form under UV irradiation (around 365 nm) and the reverse process under visible light or heat, forms the basis of this switching mechanism. rhhz.netnih.gov This reversible transformation induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzene derivatives like this compound ideal components for light-activated molecular devices. rhhz.netresearchgate.net

Research has demonstrated that the photoisomerization of azobenzene can be used to control the conformation of peptides and other molecular systems. nih.gov While much of the foundational research in this area has utilized the closely related isomer 4-(phenylazo)benzoic acid (PABA), the principles are directly applicable to the 2-isomer. For instance, PABA has been used to create photoreversible switches in complex systems, demonstrating how light can control molecular interactions and structure. lookchem.com

Table 1: Isomerization Characteristics of Azobenzene Derivatives

| Derivative Family | Stimulus for trans → cis | Stimulus for cis → trans | Application |

|---|---|---|---|

| Phenylazo-scaffolds | UV Light (~365 nm) rhhz.netnih.gov | Visible Light or Heat mdpi.comrhhz.net | Molecular Switches researchgate.net |

| Azobenzene Peptidomimetics | UV Light (ππ* transition) nih.gov | Thermal Relaxation nih.gov | Conformational Control nih.gov |

Incorporating this compound and its derivatives into polymer matrices allows for the creation of materials whose macroscopic properties can be controlled by light. When dispersed in a polymer such as poly(methyl methacrylate) (PMMA), the photoisomerization of the azobenzene guest molecules can induce changes in the host material. csic.esscribd.com

The repeated trans-cis-trans isomerization cycles generate motion at the molecular level, which can translate into changes in the polymer's physical and chemical properties. acs.org For example, the isomerization can alter the free volume within the polymer, affecting gas permeability. mdpi.com Similarly, the change in the shape and polarity of the azobenzene molecule upon isomerization can modify the surface properties of the polymer film, such as wettability. rhhz.net Research on related functional monomers, like 4-((4-methacryloyloxy)phenylazo)benzoic acid, has shown that these photoresponsive units can be integrated into complex polymer structures to create materials for applications like the photo-regulated release of molecules. mdpi.com